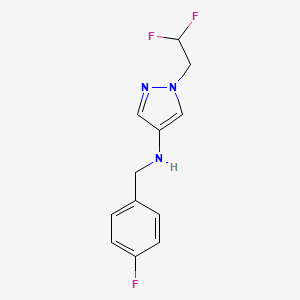
1-(2,2-difluoroethyl)-N-(4-fluorobenzyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of fluorine atoms, which impart unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorophenyl Group: The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenylmethyl halide.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced using a difluoroethylating agent, such as 2,2-difluoroethyl iodide, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or fluorinated derivatives.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its fluorinated groups, which can enhance metabolic stability and bioavailability.
Materials Science: Use in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor ligand.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and enhance the binding affinity to the target. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparaison Avec Des Composés Similaires
- 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole
- 2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds
Uniqueness: 1-(2,2-Difluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring with difluoroethyl and fluorophenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H12F3N3 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-N-[(4-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H12F3N3/c13-10-3-1-9(2-4-10)5-16-11-6-17-18(7-11)8-12(14)15/h1-4,6-7,12,16H,5,8H2 |
Clé InChI |
RNNHAWJDVXAVSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=CN(N=C2)CC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11741372.png)
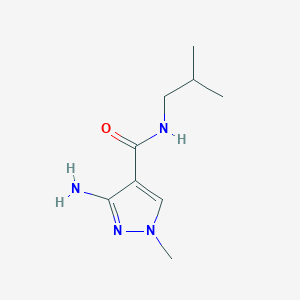
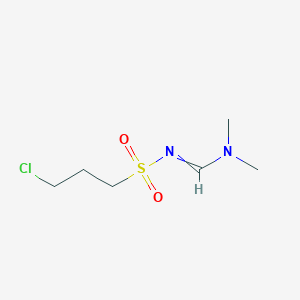
![2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741385.png)
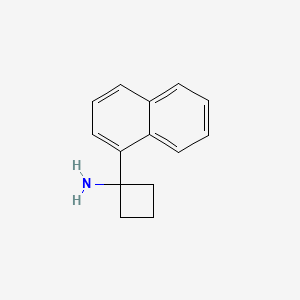

![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741418.png)
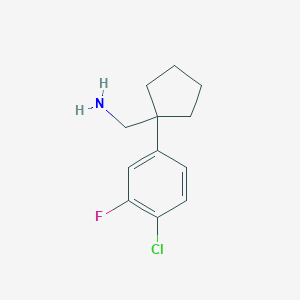
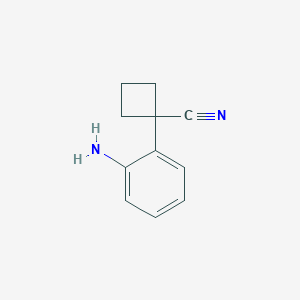
![[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
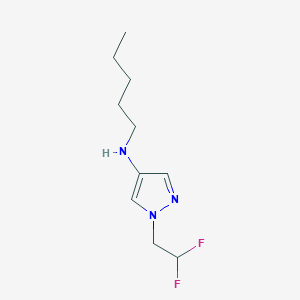
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741466.png)
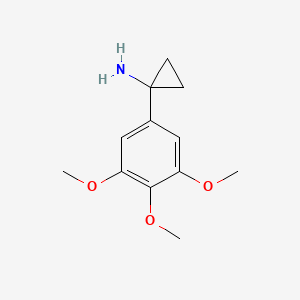
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)
